Nonadecanoyl chloride

Catalog No.
S781752
CAS No.
59410-47-8
M.F
C19H37ClO
M. Wt
316.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonadecanoyl chloride

CAS Number

59410-47-8

Product Name

Nonadecanoyl chloride

IUPAC Name

nonadecanoyl chloride

Molecular Formula

C19H37ClO

Molecular Weight

316.9 g/mol

InChI

InChI=1S/C19H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3

InChI Key

BASNZTUXPUAQLZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC(=O)Cl

Synonyms

Nonadecanoic Acid Chloranhydride; Nonadecanoic Acid Chloride

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)Cl

Nonadecanoyl chloride, with the chemical formula C19_{19}H37_{37}ClO and CAS number 59410-47-8, is an acyl chloride derived from nonadecanoic acid. This compound is characterized by a long hydrophobic hydrocarbon chain, making it a member of the fatty acyl chlorides. It typically appears as a colorless to pale yellow liquid and has a distinct odor. Nonadecanoyl chloride is known for its reactivity due to the presence of the acyl chloride functional group, which makes it useful in various organic synthesis applications .

  • Nonadecanoyl chloride is likely to be irritating to the skin, eyes, and respiratory system due to its reactive acyl chloride group [].
  • It may be harmful if swallowed or inhaled [].
  • Standard laboratory safety practices for handling organic chemicals should be followed when working with nonadecanoyl chloride, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Nonadecanoyl-L-carnitine

This fatty acid ester plays a role in mitochondrial metabolism and is being investigated for its potential impact on various health conditions, including:

  • Carnitine deficiency: Nonadecanoyl-L-carnitine is structurally similar to natural carnitine, and researchers are studying its potential as a therapeutic option for individuals with carnitine deficiency diseases [].
  • Metabolic disorders: Nonadecanoyl-L-carnitine's role in mitochondrial function makes it a potential target for research on metabolic disorders like fatty liver disease and diabetes [].

It's important to note that these are currently ongoing research areas, and the therapeutic potential of Nonadecanoyl-L-carnitine needs further investigation.

Long-chain Acyl Chlorides

Nonadecanoyl chloride can be used as a starting material for the synthesis of other long-chain acyl chlorides, which are valuable building blocks in organic synthesis. These long-chain acyl chlorides can be used to create various research-relevant molecules, such as:

  • Pharmaceuticals: Long-chain acyl chlorides can be used to synthesize complex molecules with potential therapeutic applications [].
  • Functional materials: These acyl chlorides can be employed in the development of functional materials like liquid crystals and polymers with specific properties [].

Chemical modification of biomolecules

Nonadecanoyl chloride can be used to introduce a nonadecanoyl group (a long, saturated fatty acid chain) to biomolecules through acylation reactions. This modification can be used to study the impact of such changes on the biomolecule's properties and function [].

Typical of acyl chlorides:

  • Hydrolysis: Nonadecanoyl chloride reacts with water to form nonadecanoic acid and hydrochloric acid:
    C19H37ClO+H2OC19H38O2+HCl\text{C}_{19}\text{H}_{37}\text{ClO}+\text{H}_2\text{O}\rightarrow \text{C}_{19}\text{H}_{38}\text{O}_2+\text{HCl}
  • Reaction with Alcohols: It reacts with alcohols to produce esters:
    C19H37ClO+R OHC19H37O2R+HCl\text{C}_{19}\text{H}_{37}\text{ClO}+\text{R OH}\rightarrow \text{C}_{19}\text{H}_{37}\text{O}_2\text{R}+\text{HCl}
  • Formation of Amides: Nonadecanoyl chloride can react with amines to form amides:
    C19H37ClO+R NH2C19H37NO+HCl\text{C}_{19}\text{H}_{37}\text{ClO}+\text{R NH}_2\rightarrow \text{C}_{19}\text{H}_{37}\text{NO}+\text{HCl}

These reactions highlight the compound's utility in organic synthesis, particularly in forming esters and amides .

Nonadecanoyl chloride can be synthesized through various methods:

  • From Nonadecanoic Acid: The most common method involves the reaction of nonadecanoic acid with thionyl chloride or oxalyl chloride, which converts the carboxylic acid into the corresponding acyl chloride.
    C19H38O2+SOCl2C19H37ClO+SO2+HCl\text{C}_{19}\text{H}_{38}\text{O}_2+\text{SOCl}_2\rightarrow \text{C}_{19}\text{H}_{37}\text{ClO}+\text{SO}_2+\text{HCl}
  • Via Acid Chloride Synthesis: Another method includes reacting nonadecanol with phosphorus pentachloride, which also yields nonadecanoyl chloride.

These methods are well-documented in organic chemistry literature and are commonly employed in laboratory settings .

Nonadecanoyl chloride finds applications in several areas:

  • Organic Synthesis: It serves as a reagent for synthesizing fatty acid derivatives, esters, and amides.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development due to their ability to modify biological molecules.
  • Surface Chemistry: Used in surface modification processes to enhance hydrophobic properties of materials.

The versatility of nonadecanoyl chloride makes it a valuable compound in both academic research and industrial applications .

Nonadecanoyl chloride is similar to other long-chain fatty acyl chlorides. Here are a few comparable compounds:

CompoundChemical FormulaUnique Features
Tridecanoyl ChlorideC13_{13}H25_{25}ClOShorter carbon chain
Pentadecanoyl ChlorideC15_{15}H31_{31}ClOIntermediate carbon chain
Heptadecanoyl ChlorideC17_{17}H35_{35}ClOCloser structural similarity

Uniqueness of Nonadecanoyl Chloride: The unique aspect of nonadecanoyl chloride lies in its longer carbon chain (nineteen carbons), which can influence its physical properties such as melting point, boiling point, and solubility compared to shorter chain fatty acyl chlorides. This characteristic may also affect its reactivity and applications in organic synthesis .

Acyl chlorides, first systematically studied in the 19th century, emerged as pivotal intermediates for synthesizing esters, amides, and anhydrides. Nonadecanoyl chloride, a C₁₉ saturated fatty acid chloride, gained prominence in the mid-20th century alongside advances in lipid chemistry. Early syntheses relied on thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert nonadecanoic acid into its corresponding chloride. Notably, Cason et al. (1949) demonstrated its utility in forming nonadecanamide via reaction with ammonia in dioxane, establishing foundational methodologies for long-chain acylations.

Significance in Contemporary Organic Synthesis

Nonadecanoyl chloride’s 17-carbon alkyl chain and reactive carbonyl chloride group make it indispensable for:

  • Lipid Modification: Introducing hydrophobic chains into glycolipids and sphingolipids, critical for membrane mimicry and drug delivery systems.
  • Polymer Science: Serving as a monomer for polyesters and polyamides, enhancing thermal stability in materials.
  • Pharmaceutical Intermediates: Synthesizing prodrugs or modifying bioactive molecules to improve bioavailability.

Its high boiling point (359.1°C) and low water solubility facilitate reactions in non-polar solvents, minimizing hydrolysis.

Industrial Production Approaches

Industrial production of nonadecanoyl chloride predominantly employs established chlorinating agents under controlled conditions to ensure high conversion rates and product purity . The most widely adopted industrial approach involves the reaction of nonadecanoic acid with thionyl chloride in the presence of dichloromethane as solvent, operating at temperatures between 70-80°C . This method achieves conversion rates of 95-98% with reaction times of 2-4 hours [30].

The industrial process typically begins with the preparation of a solution containing nonadecanoic acid and a catalytic amount of dimethylformamide in dichloromethane . Thionyl chloride is then added in stoichiometric excess, typically at a 1:2 molar ratio relative to the carboxylic acid [4]. The reaction proceeds through a well-established mechanism where the carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur center of thionyl chloride [11].

Large-scale production facilities employ continuous processing systems with temperature control maintained between 70-80°C and atmospheric pressure conditions [30]. The reaction generates sulfur dioxide and hydrogen chloride as gaseous byproducts, which are captured and processed through scrubbing systems to minimize environmental impact [7]. Product purification is achieved through fractional distillation under reduced pressure, yielding nonadecanoyl chloride with purity exceeding 99% [30].

An alternative industrial approach utilizes phosphorus trichloride as the chlorinating agent, particularly advantageous for large-scale operations due to its cost-effectiveness [30]. This method operates at temperatures ranging from 60-120°C with reaction times of 3-6 hours, achieving conversion rates of 80-90% [30]. The process generates phosphorous acid as a byproduct, which requires separation through thin film distillation techniques [30].

Laboratory-Scale Synthesis Methods

Laboratory synthesis of nonadecanoyl chloride employs various chlorinating reagents, with selection based on specific requirements including reaction scale, desired purity, and available equipment [4]. The most commonly employed methods utilize thionyl chloride and oxalyl chloride due to their reliability and established protocols [9].

Thionyl Chloride-Mediated Synthesis

Thionyl chloride represents the most frequently employed reagent for laboratory-scale synthesis of nonadecanoyl chloride [11]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of nonadecanoic acid is replaced by chlorine [10]. The typical experimental procedure involves dissolving nonadecanoic acid in anhydrous dichloromethane, followed by dropwise addition of thionyl chloride under nitrogen atmosphere .

The mechanism begins with nucleophilic attack by the carbonyl oxygen of nonadecanoic acid on the sulfur center of thionyl chloride, forming a chlorosulfite intermediate [11]. Subsequent nucleophilic attack by chloride ion at the carbonyl carbon results in formation of a tetrahedral intermediate, which collapses with elimination of sulfur dioxide and chloride ion [11]. The final step involves deprotonation by chloride ion to yield the desired nonadecanoyl chloride [11].

Optimal reaction conditions involve maintaining temperatures between 70-80°C with reaction times of 2-4 hours . The use of catalytic amounts of dimethylformamide enhances reaction rates and improves yields to 85-95% [29]. The reaction is driven to completion by the evolution of gaseous byproducts, sulfur dioxide and hydrogen chloride, which renders the process irreversible [11].

Purification of the crude product involves removal of excess thionyl chloride and solvent under reduced pressure, followed by fractional distillation [4]. The resulting nonadecanoyl chloride exhibits high purity and can be stored under anhydrous conditions for extended periods .

Oxalyl Chloride-Based Protocols

Oxalyl chloride provides an alternative approach for nonadecanoyl chloride synthesis, particularly favored for its mild reaction conditions and high selectivity [9]. The reaction proceeds at temperatures between 0-25°C, significantly lower than thionyl chloride-mediated processes [28]. This method achieves yields of 90-97% with reaction times of 30-60 minutes [9] [28].

The experimental protocol involves dissolving nonadecanoic acid in dichloromethane at 0°C, followed by dropwise addition of oxalyl chloride and catalytic dimethylformamide [28]. The reaction mixture is stirred at room temperature until complete conversion is achieved, as monitored by the cessation of gas evolution [28]. The byproducts include carbon dioxide, carbon monoxide, and hydrogen chloride, which are evolved as gases [9].

The mechanism involves formation of a mixed anhydride intermediate through nucleophilic attack of the carboxylic acid on oxalyl chloride [9]. Subsequent intramolecular rearrangement and elimination of carbon dioxide and carbon monoxide yields the desired acyl chloride [9]. The mild conditions prevent decomposition of sensitive functional groups and minimize side reactions [23].

Product isolation requires removal of volatile byproducts and excess reagents under reduced pressure [28]. The resulting nonadecanoyl chloride can be used directly in subsequent reactions or purified through simple distillation [28]. This method is particularly advantageous for synthesis of unsaturated fatty acid chlorides where harsh conditions might cause isomerization or polymerization [12].

Recent Advances in Synthetic Protocols

Recent developments in nonadecanoyl chloride synthesis have focused on improving reaction efficiency, reducing environmental impact, and developing novel synthetic approaches [17] [23]. Significant advances include the development of bis(trichloromethyl) carbonate protocols, palladium-catalyzed hydrochlorocarbonylation, and microwave-assisted synthesis methods [17] [37].

The bis(trichloromethyl) carbonate method, developed in 2019, provides a phosgene-free alternative for acyl chloride synthesis [17]. This approach utilizes bis(trichloromethyl) carbonate with catalytic dimethylformamide under mild conditions at 25-50°C [17]. The reaction yields range from 75-85% with reaction times of 4-6 hours [17]. The method generates chloroform and carbon dioxide as byproducts, which are easily removed under reduced pressure [32].

Palladium-catalyzed hydrochlorocarbonylation represents a revolutionary approach that directly converts alkenes to acyl chlorides without requiring pre-formed carboxylic acids [37]. This method employs palladium catalysts with carbon monoxide and chlorosilane as hydrogen chloride source [37]. The process achieves yields of 80-95% and has been successfully demonstrated at pilot scale [37]. The reaction proceeds through a palladium hydride pathway with carbon monoxide promoting reductive elimination of the acyl-palladium-chloride intermediate [37].

Microwave-assisted synthesis has emerged as an energy-efficient approach, reducing reaction times from hours to minutes while maintaining high yields of 85-92% . This method employs conventional chlorinating agents under microwave irradiation, providing rapid heating and enhanced reaction rates . The approach is particularly suitable for small-scale synthesis and rapid optimization studies .

Trichloroacetonitrile combined with triphenylphosphine represents another recent advancement, enabling room temperature synthesis with yields of 90-97% [23]. This method provides exceptional selectivity and mild reaction conditions, making it suitable for sensitive substrates [23]. The reaction proceeds through activation of the carboxylic acid by formation of a phosphonium intermediate [23].

Comparative Analysis of Synthesis Routes

Comprehensive evaluation of synthetic approaches reveals distinct advantages and limitations for each method, influencing selection based on specific requirements [25] [27]. The following analysis compares major synthetic routes based on yield, reaction conditions, cost, and practical considerations [12] [26].

MethodYield (%)Reaction Temperature (°C)Reaction Time (hours)ByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)85-9570-802-4SO₂ + HClHigh yield, mild conditionsToxic gases evolved
Oxalyl Chloride ((COCl)₂)90-9737-500.5-1CO₂ + CO + HClFast reaction, high selectivityExpensive reagent
Phosphorus Trichloride (PCl₃)80-9060-1203-6H₃PO₃Scalable, cost-effectiveDifficult purification
Phosphorus Pentachloride (PCl₅)85-9225-401-2POCl₃ + HClRoom temperature reactionCorrosive byproducts
Bis(trichloromethyl) carbonate (BTC)75-8525-504-6CHCl₃ + CO₂Phosgene-free alternativeMultiple steps required

Thionyl chloride emerges as the most widely adopted method due to its reliability and high yields [11]. The reaction conditions are relatively mild, and the gaseous byproducts drive the reaction to completion [11]. However, the evolution of toxic gases requires proper ventilation and safety precautions [7].

Oxalyl chloride offers superior selectivity and rapid reaction rates, making it ideal for sensitive substrates [9]. The mild reaction conditions prevent side reactions and decomposition [12]. The primary limitation is the higher cost compared to other chlorinating agents [25].

Phosphorus-based methods provide cost-effective alternatives for large-scale synthesis [30]. Phosphorus trichloride is particularly suitable for industrial applications due to its scalability [30]. However, the liquid byproduct phosphorous acid requires additional separation steps [30].

The bis(trichloromethyl) carbonate method offers environmental advantages by avoiding phosgene-related reagents [32]. This approach provides a safer alternative for laboratory synthesis, though yields are generally lower than conventional methods [17].

Industrial scale considerations favor thionyl chloride and phosphorus trichloride methods due to their established protocols and cost-effectiveness [30]. Laboratory applications often employ oxalyl chloride for its convenience and mild conditions [28]. Specialized applications may benefit from newer methods such as trichloroacetonitrile/triphenylphosphine for sensitive substrates [23].

Green Chemistry Approaches to Nonadecanoyl Chloride Synthesis

Environmental sustainability has driven development of green chemistry approaches that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [14] [18]. These methods focus on improving atom economy, utilizing renewable feedstocks, and developing catalytic processes [19].

MethodEnvironmental ImpactEnergy EfficiencyWaste GenerationYield (%)Commercial Viability
Enzymatic AcylationLowHighMinimal70-85Research stage
Silylation-ChlorinationModerateModerateLow80-90Limited
Microwave-Assisted SynthesisLowVery HighLow85-92Emerging
Solvent-Free ConditionsVery LowHighMinimal75-88Developing
Ionic Liquid CatalysisLowModerateLow78-85Research stage

Enzymatic acylation represents the most environmentally benign approach, utilizing lipases to catalyze acyl chloride formation under mild conditions [18]. This method operates at ambient temperature with minimal waste generation [18]. However, yields are generally lower than chemical methods, and the approach remains in research stages [18].

Silylation-chlorination protocols involve initial silylation of the carboxylic acid followed by chlorination with mild reagents [16]. This two-step process provides good yields of 80-90% while reducing the use of harsh chlorinating agents [16]. The method is particularly suitable for unsaturated fatty acids where harsh conditions might cause degradation [16].

Microwave-assisted synthesis offers exceptional energy efficiency by providing rapid heating and reduced reaction times . This approach can be combined with conventional chlorinating agents to achieve yields of 85-92% while significantly reducing energy consumption . The method is gaining acceptance for small-scale synthesis applications .

Solvent-free conditions eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation [19]. These methods typically involve neat reactions between the carboxylic acid and chlorinating agent [19]. Yields range from 75-88%, and the approach is particularly suitable for solid carboxylic acids [19].

Ionic liquid catalysis employs environmentally benign ionic liquids as both solvent and catalyst [14]. This approach provides good selectivity and enables easy product separation [14]. However, the technology remains in development stages, and the cost of ionic liquids limits commercial application [14].

The development of continuous flow processes represents another green chemistry advancement [17]. These systems provide better heat and mass transfer, enabling more precise control of reaction conditions [17]. Flow chemistry reduces waste generation and improves safety by minimizing the inventory of hazardous materials [17].

XLogP3

9

Wikipedia

Nonadecanoyl chloride

Dates

Modify: 2023-08-15

Explore Compound Types